3-(Morpholine-4-sulfonyl)benzohydrazide
Overview
Description
3-(Morpholine-4-sulfonyl)benzohydrazide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol . It is characterized by the presence of a morpholine ring, a sulfonyl group, and a benzohydrazide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(Morpholine-4-sulfonyl)benzohydrazide typically involves the reaction of 3-sulfonylbenzoic acid with morpholine and hydrazine . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(Morpholine-4-sulfonyl)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Morpholine-4-sulfonyl)benzohydrazide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(Morpholine-4-sulfonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydrazide moiety can also interact with various biological molecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Morpholine-4-sulfonyl)benzohydrazide can be compared with other similar compounds, such as:
3-(Morpholine-4-sulfonyl)benzoic acid: Lacks the hydrazide moiety but shares the morpholine and sulfonyl groups.
4-(Morpholine-4-sulfonyl)benzohydrazide: Similar structure but with the sulfonyl group attached to a different position on the benzene ring.
3-(Piperidine-4-sulfonyl)benzohydrazide: Contains a piperidine ring instead of a morpholine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-morpholin-4-ylsulfonylbenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c12-13-11(15)9-2-1-3-10(8-9)19(16,17)14-4-6-18-7-5-14/h1-3,8H,4-7,12H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIFKKUOURUDNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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